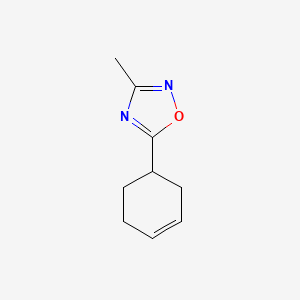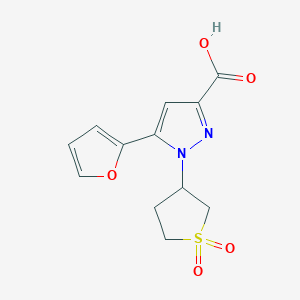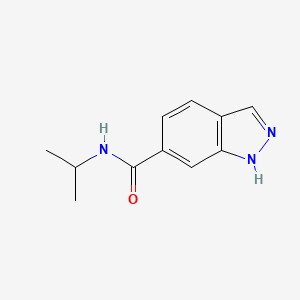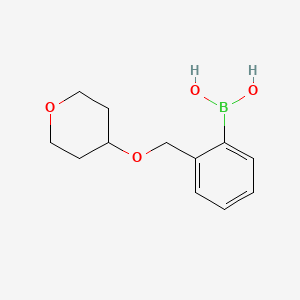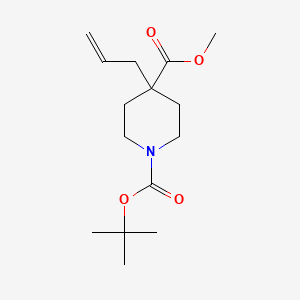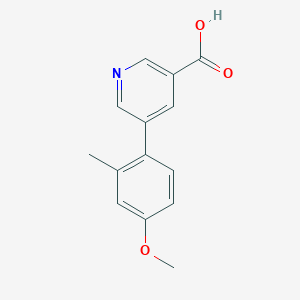
1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline
Übersicht
Beschreibung
“1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline” is a chemical compound with the linear formula C11H14N2 . It has a molecular weight of 174.25 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H14N2/c1-2-4-11-10(3-1)12-7-8-13(11)9-5-6-9/h1-4,9,12H,5-8H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications of 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline
Synthesis and Structure-Activity Relationship in Medicinal Chemistry
The use of this compound has been explored in the synthesis of tetracyclic imidazoquinoxaline analogs. These compounds show potential in medicinal chemistry due to their high affinity for the benzodiazepine receptor on the alpha-aminobutyric acid A chloride ion channel complex. They range in efficacy from antagonists to partial agonists, indicating potential use in anticonvulsant or anxiolytic activity (Mickelson et al., 1996).Bioactivity in Agricultural Chemistry
Novel N,N'-disubstituted-1,2,3,4-tetrahydroquinoxalines have been synthesized for agricultural applications. These compounds have shown protective effects against injury in maize caused by acetochlor, a herbicide, suggesting their utility in crop protection and agricultural chemistry (Fu et al., 2017).Fluorescence-based Detection
A derivative of 1,2,3,4-tetrahydroquinoxaline has been developed for the detection of nitroaromatics. This derivative exhibits photoluminescent properties and can detect trace amounts of nitrobenzene, 2-nitrotoluene, and 3-nitrotoluene, making it valuable in chemical sensing and environmental monitoring (Fu et al., 2018).Biocatalysis in Pharmaceutical Chemistry
Chiral 2-substituted-1,2,3,4-tetrahydroquinolines, which can be derived from 1,2,3,4-tetrahydroquinoxaline, are important in pharmaceutical agents. Biocatalysis using cyclohexylamine oxidase has enabled the synthesis of these compounds with high enantiomeric excess, indicating their significance in the production of pharmaceuticals (Yao et al., 2018).Antioxidant Activity in Material Science
The antioxidant activity of 1,2,3,4-tetrahydroquinoxalines has been evaluated, indicating their potential application in material science for stabilizing polymers against degradation (Nishiyama et al., 2003).Catalysis in Organic Synthesis
The compound has been involved in metal-free tandem cyclization/hydrosilylation processes. This approach is significant in organic synthesis, providing an efficient method for constructing tetrahydroquinoxalines from simple starting materials (Pan et al., 2018).
Eigenschaften
IUPAC Name |
4-cyclopropyl-2,3-dihydro-1H-quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-2-4-11-10(3-1)12-7-8-13(11)9-5-6-9/h1-4,9,12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYGMSUBNDAILS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70736824 | |
| Record name | 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70736824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1224640-13-4 | |
| Record name | 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70736824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

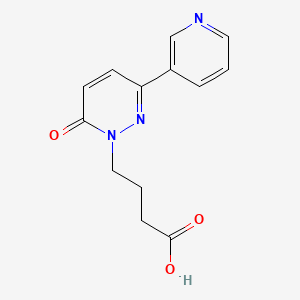
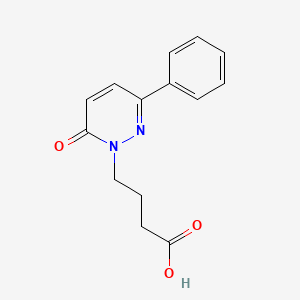

![methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1454607.png)



